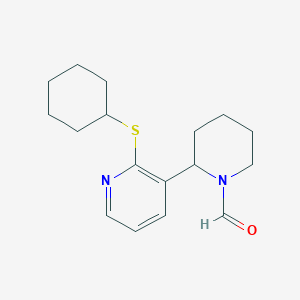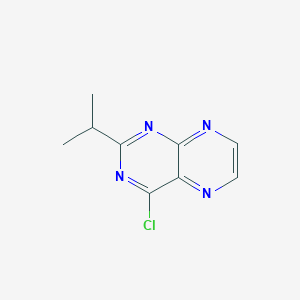![molecular formula C13H8ClN3O B11802149 2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B11802149.png)
2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by its unique structure, which includes a pyrido[2,3-B]pyrazine core substituted with a chlorine atom at the 2-position and a phenyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one typically involves multicomponent reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloropyridine with phenylhydrazine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridopyrazine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
科学的研究の応用
作用機序
The mechanism of action of 2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one varies depending on its application. In biological systems, the compound may interact with specific molecular targets, such as DNA or enzymes, to exert its effects. For instance, its antioxidant activity may involve scavenging free radicals and preventing oxidative damage . In optoelectronic applications, the compound’s high photoluminescence efficiency is attributed to its unique electronic structure, which allows for efficient light emission .
類似化合物との比較
Similar Compounds
4-Chloro-2-phenylpyrido[2,3-D]pyrimidine: This compound shares a similar pyridopyrazine core but differs in the position of the chlorine and phenyl groups.
Pyrido[2,3-B]pyrazine Derivatives: Various derivatives of pyridopyrazine have been synthesized, each with unique substituents and properties.
Uniqueness
2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its high photoluminescence efficiency and potential biological activities make it a valuable compound for research and industrial applications.
特性
分子式 |
C13H8ClN3O |
|---|---|
分子量 |
257.67 g/mol |
IUPAC名 |
2-chloro-4-phenylpyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C13H8ClN3O/c14-11-13(18)17(9-5-2-1-3-6-9)12-10(16-11)7-4-8-15-12/h1-8H |
InChIキー |
ORUWNNQPLOTPRP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)N=C(C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11802076.png)




![3,5-Dichloro-7-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11802100.png)

![Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B11802126.png)




